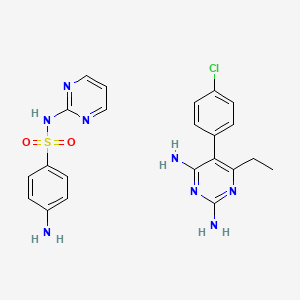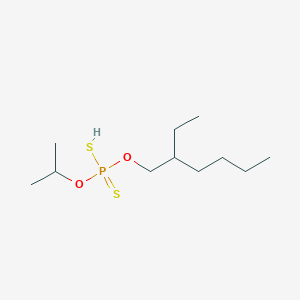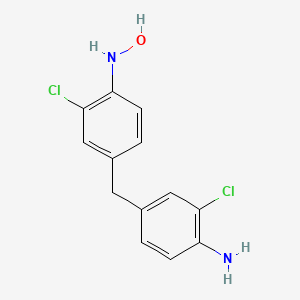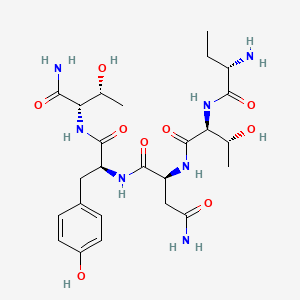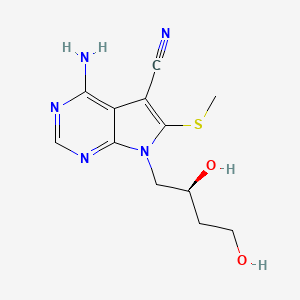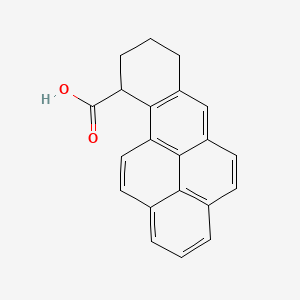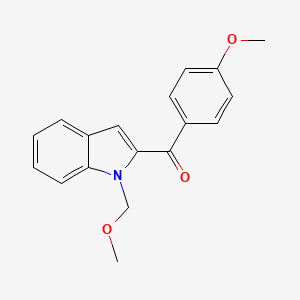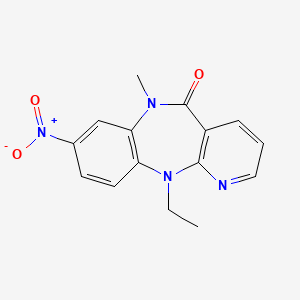
Benz(j)aceanthrylene, 1,2-dihydro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(j)aceanthrylene, 1,2-dihydro-2-methyl- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(j)aceanthrylene, 1,2-dihydro-2-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Friedel-Crafts alkylation reactions, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of Benz(j)aceanthrylene, 1,2-dihydro-2-methyl- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Benz(j)aceanthrylene, 1,2-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic rings using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: HNO3/H2SO4 for nitration, H2SO4 for sulfonation, Cl2/FeCl3 for chlorination.
Major Products Formed
Scientific Research Applications
Benz(j)aceanthrylene, 1,2-dihydro-2-methyl- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Investigated for its interactions with biological macromolecules, including DNA and proteins, to understand its potential mutagenic and carcinogenic effects.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Benz(j)aceanthrylene, 1,2-dihydro-2-methyl- involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. It also interacts with enzymes and receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Benz(j)aceanthrylene, 1,2-dihydro-6-methyl-
- 3-Methylcholanthrene
- Benz(j)aceanthrylene, 1,2-dihydro-2-fluoro-3-methyl-
Uniqueness
Benz(j)aceanthrylene, 1,2-dihydro-2-methyl- is unique due to its specific structural configuration and the presence of a methyl group at the 2-position. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
13728-81-9 |
|---|---|
Molecular Formula |
C21H16 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-methyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C21H16/c1-13-11-20-18-10-9-14-5-2-3-7-17(14)19(18)12-15-6-4-8-16(13)21(15)20/h2-10,12-13H,11H2,1H3 |
InChI Key |
RTBXOFMHEMBXKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C3C1=CC=CC3=CC4=C2C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


